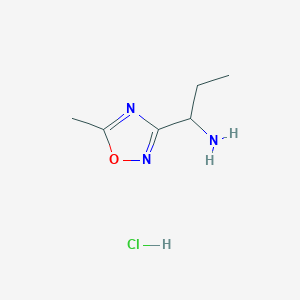

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride

Vue d'ensemble

Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two carbon atoms, one oxygen atom, and two nitrogen atoms in a five-membered ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with propylamine under specific reaction conditions, such as heating in the presence of a dehydrating agent like thionyl chloride. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions to introduce new functional groups.

Major Products Formed:

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 141.17 g/mol. It features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the oxadiazole moiety enhances the compound's potential as a bioactive agent.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole-based compounds can inhibit specific cancer cell lines by inducing apoptosis or disrupting cellular mitosis . The unique structure of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride may confer similar properties, making it a candidate for further investigation in cancer therapeutics.

2. Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been well-documented. Compounds with this scaffold have shown effectiveness against a variety of pathogens, including bacteria and fungi . The specific mechanisms often involve interference with microbial cell wall synthesis or function.

3. Neuropharmacology

There is emerging evidence suggesting that oxadiazole derivatives can interact with neurotransmitter systems. This interaction may lead to potential applications in treating neurological disorders such as anxiety or depression . The ability to modulate neurotransmitter levels could position this compound as a valuable research tool in neuropharmacology.

Agricultural Applications

1. Plant Growth Regulators

Oxadiazole compounds have been explored as plant growth regulators due to their ability to influence hormone pathways within plants. The introduction of this compound into agricultural formulations could enhance crop yield and resistance to environmental stresses .

2. Pesticides

The potential use of this compound in pesticide formulations is also notable. Its bioactive properties may provide effective pest control solutions while minimizing environmental impact compared to traditional pesticides .

Materials Science

1. Polymer Chemistry

In materials science, the incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymers containing this compound could yield materials suitable for high-performance applications .

Case Studies

Mécanisme D'action

The mechanism by which 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid

3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Activité Biologique

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride (CAS: 111997-68-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential applications in pharmacology.

The chemical structure and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₂ClN₃O |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activities include:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the oxadiazole ring enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth. A study showed that related oxadiazole compounds demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential for development as antimicrobial agents .

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been well-documented. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, the incorporation of the oxadiazole moiety has been linked to enhanced cytotoxicity against different cancer cell lines .

Neuroprotective Effects

Some derivatives of oxadiazoles have shown promise in neuroprotection and anticonvulsant activity. The structure of this compound suggests it may interact with neurotransmitter systems or modulate ion channels involved in neuronal excitability. Preliminary studies indicate that such compounds could be beneficial in treating neurological disorders .

Case Studies

Several case studies have highlighted the biological efficacy of similar oxadiazole derivatives:

- Antimicrobial Study : A derivative exhibited MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

- Antitumor Study : A related oxadiazole compound showed IC₅₀ values less than 10 µM against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).

- Neuroprotective Study : In vitro assays demonstrated that certain oxadiazole derivatives could significantly reduce neuronal cell death induced by oxidative stress.

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

- Inhibition of Enzymatic Activity : Oxadiazoles may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Modulation of Signaling Pathways : These compounds can affect signaling pathways involved in apoptosis and cell cycle regulation.

Q & A

Q. What are the common synthetic routes for constructing the 1,2,4-oxadiazole core in derivatives like 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride?

Basic Research Question

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. Two primary methods are employed:

- Nucleophilic Substitution-Cyclization : Reaction of amidoximes with activated carbonyl compounds (e.g., esters or acyl chlorides) under reflux conditions in polar aprotic solvents like DMF or acetonitrile .

- One-Pot Synthesis : Direct formation using hydroxylamine derivatives and carboxylic acids, facilitated by coupling agents (e.g., EDC/HCl) .

Key Considerations :

- Purity of intermediates (e.g., amidoximes) is critical to avoid side products.

- Acidic workup is often required to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are essential for characterizing the hydrochloride salt form of this compound?

Basic Research Question

Characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon assignments, particularly distinguishing the oxadiazole ring (δ 8.5–9.5 ppm for ring protons) and amine hydrochloride signals .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and chloride adducts .

- Infrared (IR) Spectroscopy : Identification of N–H stretching (2500–3000 cm) and C=N/C–O vibrations (1600–1700 cm) .

Data Contradiction Tip : Discrepancies in H NMR integrals may arise from tautomerism or residual solvents; use deuterated DMSO for improved resolution .

Q. How can reaction conditions be optimized to improve yield during cyclization?

Advanced Research Question

Optimization involves systematic variation of:

Methodological Approach :

- Use Design of Experiments (DoE) to evaluate interactions between variables.

- Monitor reaction progress via TLC or inline IR spectroscopy .

Q. What strategies resolve discrepancies in NMR data when analyzing substituent effects on the oxadiazole ring?

Advanced Research Question

Common discrepancies arise from:

- Tautomerism : The oxadiazole ring may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to stabilize dominant forms .

- Impurity Signals : Residual solvents (e.g., DMF) or unreacted starting materials can overlap with target signals. Purify via recrystallization (ethanol/water) .

Case Study :

In 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, methyl group splitting in H NMR was resolved by deuteration and 2D-COSY analysis .

Q. How does the substitution pattern on the oxadiazole ring influence pharmacological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) studies highlight:

- 5-Methyl Substitution : Enhances metabolic stability by reducing cytochrome P450 interactions .

- Amine Hydrochloride : Improves solubility and bioavailability compared to free-base analogs .

Biological Interaction Example :

In α-adrenoceptor studies, the 1,2,4-oxadiazole moiety facilitates hydrogen bonding with Asp113 in the receptor binding pocket, as shown in GR127935 analogs .

Q. What safety protocols are recommended for handling hydrochloride salts of amine-containing oxadiazoles?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine hydrochloride particles .

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Q. What computational methods predict the hydrogen bonding capacity of the oxadiazole ring in biological systems?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) using software like GROMACS .

- Topological Polar Surface Area (TPSA) : Calculated TPSA values (e.g., 60.2 Ų) indicate high hydrogen-bonding potential, correlating with membrane permeability .

Validation : Compare computed TPSA with experimental LogP values to assess bioavailability .

Q. How do solvent polarity and reaction time affect regioselectivity in oxadiazole formation?

Advanced Research Question

Optimization Tip : Use microwave-assisted synthesis to reduce reaction time while maintaining regioselectivity .

Propriétés

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)10-9-6;/h5H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZSHCRPSALGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NOC(=N1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.